4-(3,4-Dimethyl-benzyl)-piperidin-4-ol

Descripción

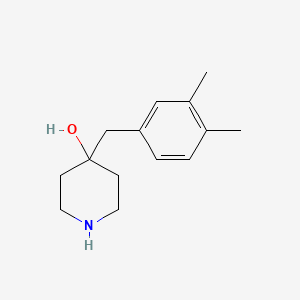

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

208842-39-1 |

|---|---|

Fórmula molecular |

C14H21NO |

Peso molecular |

219.32 g/mol |

Nombre IUPAC |

4-[(3,4-dimethylphenyl)methyl]piperidin-4-ol |

InChI |

InChI=1S/C14H21NO/c1-11-3-4-13(9-12(11)2)10-14(16)5-7-15-8-6-14/h3-4,9,15-16H,5-8,10H2,1-2H3 |

Clave InChI |

YONYUPISZCRMIJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)CC2(CCNCC2)O)C |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 4 3,4 Dimethyl Benzyl Piperidin 4 Ol

Elucidation of Retrosynthetic Strategies

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For 4-(3,4-Dimethyl-benzyl)-piperidin-4-ol, two primary disconnection strategies are evident.

The most direct approach involves a carbon-carbon bond disconnection at the C4 position of the piperidine (B6355638) ring. This identifies the 3,4-dimethylbenzyl group as a nucleophilic synthon and the piperidine ring as an electrophilic synthon. This leads back to a key intermediate, N-protected-4-piperidone, and a 3,4-dimethylbenzyl organometallic reagent, such as a Grignard or organolithium reagent. The tertiary alcohol is formed through the addition of this nucleophile to the ketone.

A more fundamental approach involves the disconnection of the piperidine ring itself. Methods such as intramolecular aza-Michael reactions or reductive amination of a suitable δ-amino ketone can be envisioned. nih.gov For instance, the ring could be retrosynthetically opened between the nitrogen and an adjacent carbon, leading to an acyclic amino-ketone precursor. However, the first strategy is generally more convergent and common for this substitution pattern.

Table 1: Key Retrosynthetic Disconnections and Precursors

| Target Molecule | Disconnection Bond | Key Intermediates/Precursors | Synthetic Transformation |

|---|---|---|---|

| This compound | C4-benzyl | N-protected-4-piperidone, 3,4-Dimethylbenzyl bromide | Grignard Reaction / Barbier Reaction |

Development of Novel Synthetic Pathways and Reaction Optimization

The classical and most straightforward synthesis of this compound begins with a commercially available N-protected 4-piperidone, such as N-Boc-4-piperidone or N-Cbz-4-piperidone. The synthesis proceeds via the following steps:

Formation of the Organometallic Reagent : 3,4-Dimethylbenzyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF) to form 3,4-dimethylbenzylmagnesium bromide.

Nucleophilic Addition : The freshly prepared Grignard reagent is added to a solution of N-protected-4-piperidone at a low temperature (e.g., 0 °C to -78 °C) to control reactivity.

Aqueous Workup : The reaction is quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride) to protonate the resulting alkoxide, yielding the N-protected tertiary alcohol.

Deprotection (Optional) : If the N-unsubstituted piperidine is desired, the protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).

Reaction optimization for this pathway typically involves screening solvents, temperature, and the nature of the N-protecting group to maximize yield and minimize side products.

More recently, novel strategies for constructing substituted piperidines have emerged that offer greater efficiency and modularity. news-medical.net For example, gold-catalyzed intramolecular cyclization of N-homopropargyl amides can produce piperidin-4-one intermediates, which can be further functionalized. nih.gov Another innovative approach combines biocatalytic C-H oxidation with radical cross-coupling, which could potentially streamline the synthesis of complex piperidines in fewer steps. news-medical.net While not yet applied specifically to this compound, these modern methods represent the frontier of piperidine synthesis.

Table 2: Comparison of Synthetic Pathways

| Pathway | Key Reaction | Starting Materials | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Grignard | Nucleophilic Addition | N-protected-4-piperidone, 3,4-Dimethylbenzyl bromide | Reliable, straightforward, well-documented | Requires anhydrous conditions, stoichiometric use of metal |

| Gold-Catalyzed Cyclization | Cyclization/Reduction | Imines, Propargyl Grignard, Carboxylic acids | Highly modular, flexible, potential for stereocontrol nih.gov | Requires expensive catalyst, multi-step sequence nih.gov |

| C-H Oxidation/Coupling | Biocatalysis/Electrocatalysis | Simple piperidines | High efficiency, reduces step count news-medical.net | Requires specialized enzymes/equipment, may have substrate scope limitations news-medical.net |

Stereoselective and Enantioselective Synthesis Approaches for Analogues

While this compound itself is an achiral molecule, its analogues with additional substituents on the piperidine ring can be chiral. The development of stereoselective and enantioselective syntheses is crucial for producing specific stereoisomers for biological evaluation.

Several strategies can be employed to control stereochemistry in analogues:

Substrate-Controlled Diastereoselective Reduction : For an analogue with a substituent at the C2 or C3 position, the precursor would be a substituted 4-piperidone. The reduction of the ketone to a secondary alcohol or the addition of a Grignard reagent to form a tertiary alcohol can be highly diastereoselective, with the existing stereocenter directing the approach of the reagent.

Chiral Auxiliaries and Reagents : Chiral auxiliaries can be incorporated into the piperidine nitrogen to direct subsequent reactions. For example, enantiomerically pure N-sulfinyl imines can be used to construct chiral piperidine rings with high stereoselectivity. nih.gov

Asymmetric Catalysis : The hydrogenation or reduction of a precursor pyridine (B92270) or tetrahydropyridine (B1245486) using a chiral catalyst (e.g., a chiral Rhodium or Iridium complex) can provide enantiomerically enriched piperidines. nih.gov

Kinetic Resolution : A racemic mixture of a chiral piperidin-4-ol analogue can be resolved. This can be achieved by forming diastereomeric salts with a chiral acid, such as (R)-O-acetyl mandelic acid, followed by fractional crystallization to separate the diastereomers. researchgate.net

Table 3: Stereoselective Synthesis Strategies for Piperidin-4-ol Analogues

| Method | Description | Application Example | Key Feature |

|---|---|---|---|

| Asymmetric Cyclization | Gold-catalyzed cyclization of precursors derived from chiral sulfinyl imines. nih.gov | Synthesis of enantiomerically enriched piperidin-4-ones. | Establishes ring stereocenters early in the synthesis. |

| Diastereoselective Addition | Addition of an organometallic reagent to a chiral N-protected-4-piperidone. | Creating a chiral tertiary alcohol at C4 with a defined relationship to another stereocenter. | Substrate control dictates stereochemical outcome. |

| Chiral Resolution | Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. researchgate.net | Isolation of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol. researchgate.net | Applicable late-stage, but theoretical max yield is 50% for one enantiomer. |

Scale-Up Considerations for Research Quantity Production

Transitioning a synthetic route from a small-scale laboratory procedure to the production of research quantities (multi-gram to kilogram scale) introduces several practical challenges.

Reagent Selection and Cost : Reagents that are feasible on a milligram scale, such as expensive catalysts or complex ligands, may become cost-prohibitive for larger quantities. The cost of starting materials like N-Boc-4-piperidone and 3,4-dimethylbenzyl bromide must be evaluated.

Reaction Conditions : Exothermic reactions, like the formation and quenching of Grignard reagents, require careful thermal management on a larger scale to prevent runaway reactions. The efficiency of stirring and heat transfer becomes critical.

Purification : Purification by column chromatography is often not practical for large quantities of material. Alternative methods such as crystallization, recrystallization, or distillation are preferred. researchgate.net For the synthesis of this compound, the product is a solid alcohol, making recrystallization a viable and scalable purification strategy.

Process Safety : The handling of large volumes of flammable solvents (e.g., THF, diethyl ether) and reactive organometallic reagents necessitates stringent safety protocols, including inert atmosphere operations and appropriate quenching procedures.

Waste Management : Larger scale synthesis generates more waste, which must be handled and disposed of according to environmental regulations. Choosing reactions with higher atom economy can minimize waste. acs.org

For the Grignard-based synthesis of this compound, a key scale-up consideration would be the safe handling of magnesium and the exothermic addition step. A scalable purification would likely involve an acid-base extraction to remove unreacted starting materials, followed by crystallization of the final product from a suitable solvent system.

Molecular Design and Structure Activity Relationship Sar Studies of 4 3,4 Dimethyl Benzyl Piperidin 4 Ol Derivatives

Rational Design Principles for Structural Modification

The rational design of derivatives of 4-(3,4-Dimethyl-benzyl)-piperidin-4-ol is guided by established medicinal chemistry principles aimed at optimizing the compound's pharmacological profile. Structural modifications are systematically undertaken to enhance potency, selectivity, and pharmacokinetic properties. The core structure, consisting of a piperidin-4-ol moiety connected to a 3,4-dimethylbenzyl group, presents several opportunities for targeted alterations.

Key strategies for the structural modification of this scaffold include:

Enhancement of Target Interactions : Modifications are designed to introduce new or strengthen existing interactions with the biological target. This can involve the addition of hydrogen bond donors or acceptors, or groups that can participate in hydrophobic or electrostatic interactions.

Metabolic Stability Improvement : The substitution of metabolically labile sites, such as the methyl groups on the benzyl (B1604629) ring, with more stable functionalities like halogens can improve the compound's metabolic profile. cambridgemedchemconsulting.com

Conformational Restriction : Introducing conformational constraints, for instance, by incorporating cyclic structures or rigid linkers, can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Impact of Substituent Variation on Molecular Interactions and Bioactivity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the molecular scaffold. Structure-activity relationship (SAR) studies systematically explore these variations to identify key structural features responsible for the desired biological effect.

Substitutions on the Benzyl Ring : Modifications to the 3,4-dimethylbenzyl moiety can significantly impact bioactivity. The electronic and steric properties of substituents can influence the molecule's interaction with the target protein. For instance, replacing the methyl groups with electron-withdrawing or electron-donating groups can alter the electronic distribution of the aromatic ring, affecting its binding affinity.

Substitutions on the Piperidine (B6355638) Ring : The piperidine ring offers multiple sites for modification. N-alkylation or N-acylation can modulate the basicity and lipophilicity of the molecule. Substitutions at other positions on the piperidine ring can introduce new interaction points or alter the molecule's conformation.

The following interactive table summarizes hypothetical SAR data for a series of this compound derivatives, illustrating the impact of substituent variation on bioactivity.

| Compound | R1 (N-substituent) | R2 (Benzyl substituent) | Hypothetical Bioactivity (IC50, nM) |

|---|---|---|---|

| 1 | H | 3,4-di-CH3 | 150 |

| 2 | CH3 | 3,4-di-CH3 | 75 |

| 3 | C2H5 | 3,4-di-CH3 | 50 |

| 4 | H | 3-Cl, 4-CH3 | 120 |

| 5 | H | 3,4-di-Cl | 200 |

| 6 | CH3 | 3-CF3, 4-CH3 | 60 |

Exploration of Stereoisomeric Influences on Target Engagement

Stereochemistry plays a crucial role in the biological activity of chiral compounds. nih.gov For derivatives of this compound, the introduction of chiral centers can lead to stereoisomers with significantly different pharmacological properties. The spatial arrangement of substituents can profoundly affect how a molecule fits into the binding site of its target protein.

The carbon atom at the 4-position of the piperidine ring in this compound is a prochiral center. Substitution at other positions on the piperidine ring can create one or more chiral centers, leading to the formation of enantiomers and diastereomers. For example, methylation at the 3-position of the piperidine ring would result in four possible stereoisomers.

The differential activity of stereoisomers is a well-documented phenomenon in medicinal chemistry. nih.gov Often, only one enantiomer is responsible for the desired biological effect, while the other may be inactive or even contribute to off-target effects. Therefore, the synthesis and biological evaluation of individual stereoisomers are critical steps in the drug discovery process. Molecular modeling can also shed light on the structural and stereochemical requirements for efficient interaction with a biological target. nih.gov

Scaffold Hopping and Isosteric Replacements in Analogues

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known active molecule. nih.govuniroma1.it This approach involves replacing the core molecular framework (the scaffold) with a different one while preserving the key pharmacophoric features responsible for target interaction. For this compound, a scaffold hopping approach could involve replacing the piperidine-4-ol core with other cyclic or acyclic structures. The goal is to discover new chemotypes with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property positions. nih.gov

Isosteric and bioisosteric replacements are another key design strategy, involving the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties. researchgate.net This approach is used to fine-tune the steric, electronic, and physicochemical properties of a lead compound. u-tokyo.ac.jp

In the context of this compound derivatives, several isosteric replacements could be explored:

Replacement of the Benzyl Ring : The 3,4-dimethylbenzyl group could be replaced with other aromatic or heteroaromatic rings, such as pyridine (B92270), thiophene, or furan, to explore different hydrophobic and electronic interactions. researchgate.net

Replacement of the Hydroxyl Group : The tertiary alcohol could be replaced with other groups that can act as hydrogen bond acceptors or donors, such as an amide or a sulfonamide.

Replacement of the Piperidine Ring : The piperidine ring could be replaced by other nitrogen-containing heterocycles like pyrrolidine or azepane to alter the conformational flexibility and basicity of the molecule.

The following table provides hypothetical examples of scaffold hopping and isosteric replacements for the this compound scaffold.

| Original Moiety | Proposed Replacement | Rationale |

|---|---|---|

| Piperidin-4-ol | Cyclohexanol | Remove basic nitrogen to assess its importance for activity. |

| 3,4-Dimethylbenzyl | Thieno[3,2-b]pyrrole | Introduce a heteroaromatic system to explore new interactions. |

| Tertiary alcohol (-OH) | Amide (-CONH2) | Introduce a hydrogen bond donor/acceptor with different electronic properties. |

| Piperidine | Pyrrolidine | Alter ring size and conformational flexibility. |

Computational and Theoretical Investigations of 4 3,4 Dimethyl Benzyl Piperidin 4 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 4-(3,4-Dimethyl-benzyl)-piperidin-4-ol, methods like Density Functional Theory (DFT) would be employed to optimize the molecular geometry and calculate a variety of electronic properties.

A typical investigation would involve:

Geometric Optimization: Determining the lowest energy conformation of the molecule.

Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to predict its vibrational spectra.

Frontier Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals provides insights into the chemical reactivity and kinetic stability of the molecule.

A hypothetical representation of such data is presented in the table below.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| DFT (B3LYP) | 6-31G(d,p) | -5.8 | -0.2 | 5.6 |

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given the piperidine (B6355638) core, a common scaffold in pharmacologically active compounds, potential biological targets for this compound could include G-protein coupled receptors (GPCRs) or ion channels.

The process would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and energy minimized.

Preparation of the Receptor: A high-resolution crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking and Scoring: A docking algorithm would be used to fit the ligand into the binding site of the receptor, and a scoring function would estimate the binding affinity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

To understand the dynamic behavior of this compound and its interaction with a biological target, molecular dynamics (MD) simulations would be performed. These simulations would model the atomic motions of the system over time.

Key insights from MD simulations would include:

Conformational Flexibility: How the structure of the ligand and protein change over time.

Binding Stability: Assessing the stability of the docked pose and identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known activities would be required.

The development process would entail:

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological) for each compound in the series.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

In Silico Prediction of Molecular Descriptors Relevant to Research

A variety of molecular descriptors can be calculated in silico to predict the physicochemical properties of this compound, which are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

| Molecular Descriptor | Predicted Value | Significance |

| Molecular Weight ( g/mol ) | 233.35 | Influences size and diffusion properties |

| LogP (octanol-water partition coefficient) | 3.1 | Indicates hydrophobicity and potential for membrane permeability |

| Topological Polar Surface Area (TPSA) (Ų) | 32.26 | Relates to hydrogen bonding potential and permeability |

| Number of Hydrogen Bond Donors | 2 | |

| Number of Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 3 | Indicates molecular flexibility |

Preclinical Mechanistic Studies of 4 3,4 Dimethyl Benzyl Piperidin 4 Ol

In Vitro Target Binding and Receptor Occupancy Assays

No data are available in the public domain regarding the in vitro target binding profile or receptor occupancy of 4-(3,4-Dimethyl-benzyl)-piperidin-4-ol. Research in this area would typically involve screening the compound against a panel of receptors, ion channels, and transporters to identify its primary biological targets and determine its binding affinity (e.g., Ki, Kd) and functional activity (e.g., IC50, EC50).

Biochemical Pathway Perturbation in Cellular and Subcellular Systems

There is no published information detailing the effects of this compound on biochemical pathways in cellular or subcellular systems. Such studies would investigate how the compound modulates specific metabolic or signaling pathways, potentially through techniques like proteomics, metabolomics, or targeted pathway analysis, to understand its mechanism of action at a systems level.

Enzyme Kinetic Studies for Inhibition or Activation Profiling

Information regarding the enzymatic activity of this compound is not available in the scientific literature. Enzyme kinetic studies are crucial for determining if a compound acts as an inhibitor or activator of specific enzymes and for characterizing the nature of this interaction (e.g., competitive, non-competitive, uncompetitive inhibition) by determining kinetic parameters such as Ki or IC50 values.

Cellular Uptake and Efflux Mechanisms in Research Models

There are no available studies on the cellular uptake and efflux mechanisms of this compound. Research in this area would focus on understanding how the compound permeates cell membranes and whether it is a substrate for cellular transporters, such as ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein), which can influence its intracellular concentration and efficacy.

Preclinical Pharmacokinetic and Metabolic Research on 4 3,4 Dimethyl Benzyl Piperidin 4 Ol

Preclinical In Vivo Profiling:Administering the compound to animal models (e.g., rodents, non-rodents) to study its absorption, distribution throughout the body, and routes of excretion (e.g., urine, feces).

Without such dedicated studies, any discussion on these topics for 4-(3,4-Dimethyl-benzyl)-piperidin-4-ol would be purely speculative and would not meet the required standards of scientific accuracy.

Advanced Analytical Methodologies for Research on 4 3,4 Dimethyl Benzyl Piperidin 4 Ol

Development of High-Resolution Chromatographic Separation Techniques for Purity and Isomer Analysis

High-resolution chromatography is indispensable for determining the purity of 4-(3,4-Dimethyl-benzyl)-piperidin-4-ol and for the separation of any potential isomers. High-Performance Liquid Chromatography (HPLC) is the primary technique utilized for this purpose, offering robust and reproducible methods for quality control and characterization.

For purity analysis, a reverse-phase HPLC (RP-HPLC) method is typically developed. This involves using a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Method development focuses on optimizing parameters like mobile phase composition (e.g., acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid), flow rate, and column temperature to achieve sharp peaks and good resolution from any process-related impurities or degradation products.

Given that the piperidine (B6355638) ring can exist in different conformations and the potential for stereoisomers if chiral centers are introduced during synthesis, the analysis of isomers is critical. Chiral chromatography is employed for the separation of enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

| Column | C18, 100 x 4.6 mm, 3.0 µm | Provides high-resolution separation of nonpolar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution allows for the separation of compounds with a range of polarities. |

| Gradient | Start at 10% B, increase to 95% B over 20 min | Ensures elution of both polar and nonpolar impurities. |

| Flow Rate | 1.0 mL/min | Optimizes peak shape and separation efficiency. |

| Column Temp. | 45°C | Improves peak symmetry and reduces viscosity. scispace.com |

| Detector | UV at 270 nm | Allows for sensitive detection of the aromatic ring in the compound. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. scispace.com |

Advanced Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Structural Elucidation and Confirmation in Research Contexts

The definitive identification and structural confirmation of this compound rely on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. researchgate.net

¹H NMR: This technique identifies the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the dimethyl-benzyl group, the methylene (B1212753) protons of the benzyl (B1604629) group, and the protons on the piperidine ring. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR: This provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal, confirming the presence of the dimethyl-benzyl and piperidin-4-ol moieties.

2D NMR Techniques: Methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) can determine the mass of the parent ion with high accuracy, allowing for the confirmation of the molecular formula.

Tandem Mass Spectrometry (MS/MS): In this technique, the parent ion is isolated and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the benzyl and piperidine components.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Data Type | Predicted Observation |

| HRMS (ESI+) | Molecular Ion [M+H]⁺ | Expected m/z corresponding to C₁₄H₂₂NO⁺ |

| ¹H NMR | Chemical Shifts (δ, ppm) | Signals for aromatic protons (~6.9-7.1 ppm), piperidine protons (~1.5-3.0 ppm), methyl protons (~2.2 ppm), and hydroxyl proton. |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Signals for aromatic carbons (~125-140 ppm), piperidine carbons (~40-70 ppm), and methyl carbons (~19-20 ppm). |

| IR Spectroscopy | Key Frequencies (cm⁻¹) | Broad peak for O-H stretch (~3300 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and aromatic C=C bends (~1500-1600 cm⁻¹). |

Quantitative Bioanalytical Method Validation for Preclinical Study Samples

To support preclinical studies, such as pharmacokinetics and toxicokinetics, a robust and validated bioanalytical method is required to accurately quantify this compound in biological matrices like plasma, serum, or urine. nih.govglobalresearchonline.net The validation process ensures that the method is reliable, reproducible, and suitable for its intended purpose, adhering to guidelines from regulatory agencies. wordpress.com

The most common platform for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. wordpress.com The validation procedure assesses several key parameters:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the biological matrix.

Accuracy and Precision: Accuracy measures how close the measured concentrations are to the true value, while precision measures the reproducibility of the results. nih.gov These are assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ).

Calibration Curve: A standard curve is generated to demonstrate the relationship between the instrument response and known concentrations of the analyte.

Recovery: The efficiency of the extraction process from the biological matrix.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage). nih.gov

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). globalresearchonline.net |

| Precision (CV%) | ≤15% (≤20% at LLOQ). globalresearchonline.net |

| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix. |

| Linearity (r²) | ≥0.99 |

| Stability | Analyte concentration should be within ±15% of the initial concentration. |

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Screening in Research

Microfluidic technologies, often referred to as "lab-on-a-chip" or "organ-on-a-chip" systems, are emerging as powerful tools for high-throughput screening (HTS) in early-stage drug discovery. nih.govmdpi.com These platforms offer significant advantages over traditional methods for evaluating compounds like this compound.

By miniaturizing experimental setups into micro-scale channels and chambers, these platforms allow for the precise control of cellular microenvironments, mimicking physiological conditions more closely than conventional 2D cell cultures. mdpi.com This enables more predictive screening of a compound's efficacy and potential toxicity.

Key applications in research include:

Rapid Efficacy Screening: Testing the compound's effect on various cell lines cultured within the microfluidic device.

Toxicity and Metabolism Studies: Integrating different cell types, such as liver and heart cells, on a single chip to study multi-organ interactions and metabolism in a controlled environment. mdpi.com

Dose-Response Analysis: Generating concentration gradients within the chip to rapidly assess cellular responses to a wide range of compound concentrations in a single experiment. researchgate.net

The primary benefits of using these miniaturized platforms include a drastic reduction in the consumption of valuable compounds and reagents, faster analysis times, and the potential for automation, all of which accelerate the early research and development process. mdpi.com

Table 4: Comparison of Microfluidic vs. Traditional Screening Platforms

| Feature | Microfluidic Platforms | Traditional (e.g., 96-well plates) |

| Reagent Volume | Nanoliters to microliters | Microliters to milliliters |

| Throughput | High to very high | Moderate to high |

| Physiological Relevance | Higher (3D cell culture, fluid flow) | Lower (static 2D cell culture) |

| Analysis Time | Minutes to hours | Hours to days |

| Cost per Data Point | Lower | Higher |

| Automation Potential | High | High |

Future Research Directions and Unexplored Avenues for 4 3,4 Dimethyl Benzyl Piperidin 4 Ol

Discovery of Novel Molecular Targets and Biological Interactions

A crucial first step in unlocking the therapeutic potential of 4-(3,4-Dimethyl-benzyl)-piperidin-4-ol is the comprehensive identification of its molecular targets and biological interactions. The piperidine (B6355638) nucleus is a cornerstone in the development of drugs for a multitude of conditions, including cancer, viral infections, and neurological disorders. encyclopedia.pubresearchgate.net Therefore, a broad-based screening approach is warranted.

High-Throughput Screening (HTS): Large-scale screening of this compound against diverse libraries of molecular targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes, could rapidly identify initial hits. nuvisan.comthermofisher.comchemdiv.com Given that various piperidine derivatives have shown activity against targets like monoamine oxidase (MAO) and cholinesterases, these enzyme families would be of particular interest. acs.org

Phenotypic Screening: In addition to target-based screening, phenotypic screening in various cell-based models (e.g., cancer cell lines, neuronal cells, immune cells) can uncover unexpected biological activities without prior knowledge of the molecular target. This approach could reveal novel therapeutic applications for the compound.

Computational Approaches: In silico methods, such as reverse docking and pharmacophore modeling, can be employed to predict potential binding partners for this compound based on its three-dimensional structure. tandfonline.comnih.govnih.govresearchgate.net These computational studies can help prioritize experimental validation and guide the design of focused screening libraries.

| Research Approach | Description | Potential Outcomes |

| High-Throughput Screening (HTS) | Screening against large libraries of known biological targets. | Identification of initial protein targets and pathways modulated by the compound. |

| Phenotypic Screening | Assessing the compound's effect on cellular phenotypes. | Discovery of novel, unanticipated therapeutic activities. |

| Computational Modeling | Using computer simulations to predict interactions with biological molecules. | Prioritization of potential targets for experimental validation. |

Design and Synthesis of Advanced Analogues with Enhanced Molecular Properties

Following the identification of initial biological activities, the design and synthesis of advanced analogues of this compound will be critical for optimizing its potency, selectivity, and pharmacokinetic properties. The piperidine scaffold is highly amenable to chemical modification, offering numerous avenues for structural diversification. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships will be essential. This involves synthesizing a library of analogues with modifications at key positions:

Piperidine Ring: Introduction of substituents on the piperidine ring can influence its conformation and interaction with target proteins.

Benzyl (B1604629) Group: Altering the substitution pattern on the benzyl ring, for instance, by modifying the methyl groups or introducing other functional groups, can impact binding affinity and selectivity.

Hydroxyl Group: The tertiary alcohol at the 4-position of the piperidine ring is a key feature. Esterification, etherification, or replacement with other functional groups could modulate the compound's properties.

Stereochemistry: The stereochemistry of piperidine derivatives can significantly influence their biological activity. thieme-connect.com Therefore, the synthesis and evaluation of individual stereoisomers of this compound and its analogues will be a crucial step.

Synthetic Methodologies: Efficient and versatile synthetic routes will be necessary to generate a diverse library of analogues. Modern synthetic methods, including catalytic hydrogenation of pyridine (B92270) precursors and various cyclization strategies, can be employed. nih.gov

Application of this compound as a Chemical Probe or Tool

Beyond its direct therapeutic potential, this compound could be developed into a valuable chemical probe to investigate biological pathways and validate novel drug targets. A chemical probe is a small molecule that selectively interacts with a specific protein or pathway, enabling its study in a biological context.

Probe Development: To serve as an effective chemical probe, the compound should exhibit high potency and selectivity for its target. If the initial compound lacks these properties, medicinal chemistry efforts will be required to optimize them.

Functionalization: The structure of this compound allows for the introduction of reporter tags, such as fluorescent dyes or biotin, or photo-affinity labels. These functionalized probes can be used in a variety of applications, including:

Target Identification and Validation: To confirm the molecular targets identified in initial screens and to study their function in living systems.

Cellular Imaging: To visualize the subcellular localization of the target protein.

Pull-down Assays: To identify binding partners and protein complexes associated with the target.

Integration with Cutting-Edge Methodologies in Chemical Biology and Medicinal Chemistry Research

To accelerate the exploration of this compound, its study should be integrated with state-of-the-art technologies and methodologies.

Fragment-Based Drug Discovery (FBDD): The piperidine scaffold can be considered a valuable 3D fragment for FBDD campaigns. whiterose.ac.uk By identifying small fragments that bind to a target of interest, these can be grown or linked to develop more potent and selective ligands.

Advanced Drug Delivery Systems: For analogues with promising in vitro activity but poor pharmacokinetic properties, advanced drug delivery systems can be explored. This could involve encapsulation in nanoparticles or conjugation to polymers to improve solubility, stability, and targeted delivery. nih.govnih.gov

Computational Chemistry and Machine Learning: Advanced computational tools, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, can provide deeper insights into the compound's mechanism of action and guide the design of next-generation analogues. tandfonline.comnih.govresearchgate.net Machine learning algorithms can be trained on existing data to predict the biological activity of virtual compounds, thereby streamlining the drug discovery process.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3,4-Dimethyl-benzyl)-piperidin-4-ol, and how do reaction conditions influence diastereoselectivity?

- Methodology :

- Dearomatization/Hydrogenation : Use 3,4-dimethylbenzaldehyde and piperidine derivatives in a rhodium(I)-catalyzed dearomatization followed by hydrogenation. Adjust solvent polarity (e.g., THF vs. ethanol) and temperature (0–25°C) to optimize diastereoselectivity .

- Catalyst Selection : Rhodium complexes (e.g., [Rh(cod)Cl]₂) paired with pinacol borane enhance stereochemical control compared to palladium-based systems, which may favor alternative byproducts .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the diastereomerically pure product.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- NMR Analysis :

- ¹H NMR : Look for a singlet at δ ~1.2–1.5 ppm (piperidine C3/C5 methylene), a broad peak at δ ~2.5 ppm (OH), and aromatic protons (δ ~6.8–7.2 ppm) from the 3,4-dimethylbenzyl group .

- ¹³C NMR : Confirm the quaternary C4 hydroxyl-bearing carbon (~70 ppm) and aromatic carbons (~125–140 ppm) .

- IR Spectroscopy : A broad O–H stretch (~3200–3500 cm⁻¹) and C–N stretches (~1100–1250 cm⁻¹) validate the hydroxyl and piperidine groups .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 262.2 (C₁₅H₂₁NO⁺) with fragmentation peaks at m/z 149 (benzyl fragment) and 114 (piperidin-4-ol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different in vitro models?

- Methodology :

- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293T for GPCR studies) and normalize data to internal controls (e.g., β-galactosidase for transfection efficiency) to minimize variability .

- Dose-Response Validation : Perform full dose-response curves (0.1 nM–10 µM) to confirm potency (EC₅₀/IC₅₀) and rule out off-target effects at high concentrations .

- Orthogonal Assays : Cross-validate receptor binding (radioligand displacement) with functional assays (cAMP GloSensor) to distinguish antagonism from nonspecific luminescence interference .

Q. What computational strategies are recommended for predicting the binding affinity of this compound analogs to neurological targets like serotonin receptors?

- Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures of 5-HT receptors (e.g., 5-HT1F PDB: 6WGT) to prioritize substituents enhancing hydrophobic interactions (e.g., 3,4-dimethyl groups) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on hydrogen bonds between the hydroxyl group and Ser159/Thr160 residues .

- QSAR Modeling : Train models on datasets (e.g., ChEMBL) using descriptors like logP, polar surface area, and electrostatic potential to predict Ki values .

Key Considerations for Experimental Design

- Synthetic Optimization : Screen chiral auxiliaries (e.g., (R)-BINAP) to improve enantiomeric excess in asymmetric hydrogenation .

- Toxicity Profiling : Conduct Ames tests and hERG channel inhibition assays early to derisk compounds with structural alerts (e.g., piperidine analogs prone to metabolic activation) .

- Data Reproducibility : Archive raw spectral data (e.g., Bruker .topspin files) and crystallization conditions (e.g., SHELX-refined structures) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.